2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride
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Description
2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClFN4O4 and its molecular weight is 454.93. The purity is usually 95%.
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Scientific Research Applications
High-affinity Ligands for Receptors
Compounds with structures similar to the one described have been explored for their potential as high-affinity ligands for specific receptors. For example, research on derivatives of triazaspirodecanone has shown promise in targeting the ORL1 (orphanin FQ/nociceptin) receptor, indicating applications in pain management and neuropharmacology (Röver et al., 2000).
Antiviral and Antimicrobial Agents
Spirothiazolidinone derivatives have been evaluated for their antiviral activity, with certain compounds displaying strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). This suggests that structurally related compounds might also be explored for antiviral properties.
Antimicrobial Activity
The synthesis of novel triazole derivatives bearing a quinoline ring has been investigated for antimicrobial activity, with some compounds showing significant potential (Yurttaş et al., 2020). This indicates that related chemical structures might have applications in combating bacterial and fungal infections.
Analgesic Agents
Research on (indol-3-yl)alkylamides, including compounds with 4-fluorobenzyl moieties, has identified promising analgesic properties, suggesting potential for pain relief applications (Fouchard et al., 2001).
Antitumor Activity
Derivatives containing fluorouracil structures have been synthesized and shown to exhibit antitumor activity in vitro, hinting at potential applications in cancer therapy (Yun-jun, 2011).
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(oxolan-2-ylmethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O4.ClH/c22-16-5-3-15(4-6-16)13-26-19(28)21(24-20(26)29)7-9-25(10-8-21)14-18(27)23-12-17-2-1-11-30-17;/h3-6,17H,1-2,7-14H2,(H,23,27)(H,24,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWMXHBSCNAQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClFN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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